![molecular formula C22H15N3O2 B14509428 7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline CAS No. 62992-96-5](/img/structure/B14509428.png)
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the indoloisoquinoline family This compound is characterized by its unique structure, which includes a fused indole and isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline typically involves multi-step processes that include the formation of the indole and isoquinoline rings followed by their fusion. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative . The final step involves the fusion of these two rings under specific conditions, such as the use of a strong acid or a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-b]indoles: Another class of compounds with a fused indole ring, known for their diverse biological properties.
Carbolines: These compounds also contain a fused indole ring and are known for their pharmacological activities.
Uniqueness
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro group, for example, can be selectively reduced to an amino group, allowing for further functionalization .
Properties
CAS No. |
62992-96-5 |
|---|---|
Molecular Formula |
C22H15N3O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-methyl-3-nitro-5-phenylindolo[2,3-c]isoquinoline |
InChI |
InChI=1S/C22H15N3O2/c1-24-19-10-6-5-9-17(19)20-16-12-11-15(25(26)27)13-18(16)21(23-22(20)24)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
GWCUBNHOFXCQIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


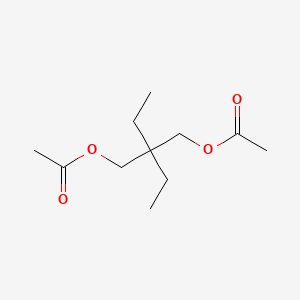
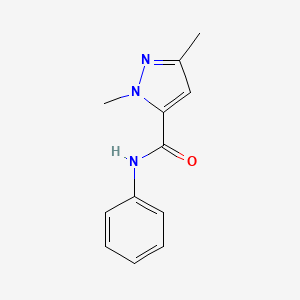
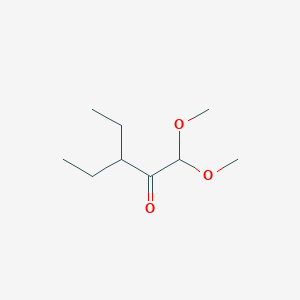
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
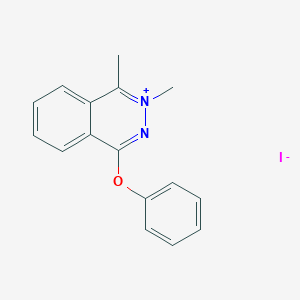



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
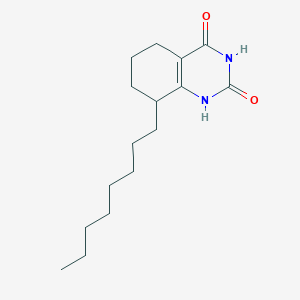
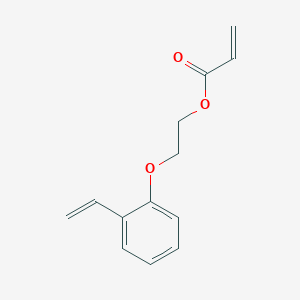
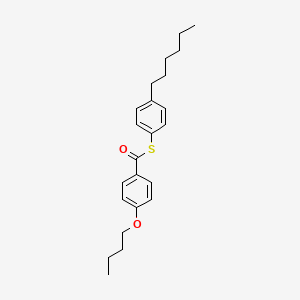
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
